![molecular formula C17H20N2O4S B5766406 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5766406.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-methoxyphenyl)acetamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. Celecoxib was first approved by the US Food and Drug Administration (FDA) in 1998 and has since become one of the most widely prescribed drugs in the world.
Mecanismo De Acción
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-methoxyphenyl)acetamide selectively inhibits COX-2, which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that are involved in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever. This compound also reduces the production of reactive oxygen species (ROS), which are involved in the inflammatory response. In addition, this compound has been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. MMPs are involved in the pathogenesis of various inflammatory conditions, including arthritis and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-methoxyphenyl)acetamide has several advantages for use in lab experiments. It is a selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in various biological processes. This compound is also readily available and relatively inexpensive. However, this compound has some limitations for use in lab experiments. It can have off-target effects on other enzymes, which can complicate the interpretation of experimental results. In addition, this compound can have cytotoxic effects on some cell types, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-methoxyphenyl)acetamide. One area of research is the development of new analogs of this compound with improved selectivity and potency. Another area of research is the identification of new targets for this compound, which could expand its usefulness beyond its current applications. Additionally, there is ongoing research on the use of this compound in combination with other drugs for the treatment of various diseases, including cancer. Finally, there is a need for further research on the long-term safety and efficacy of this compound, particularly in the context of its potential use in cancer prevention and treatment.
Métodos De Síntesis
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-methoxyphenyl)acetamide is synthesized from 4-(methylsulfonyl)phenylboronic acid and 2-iodoanisole using the Suzuki-Miyaura cross-coupling reaction. The reaction is carried out in the presence of a palladium catalyst, a base, and a solvent. The product is then purified by recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-methoxyphenyl)acetamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. This compound has also been studied for its potential use in the prevention and treatment of cancer. Several studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-23-16-5-3-2-4-14(16)12-17(20)19-11-10-13-6-8-15(9-7-13)24(18,21)22/h2-9H,10-12H2,1H3,(H,19,20)(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTNPABZZBIDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5766327.png)
![1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5766331.png)
![ethyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5766341.png)
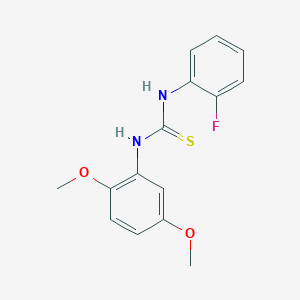
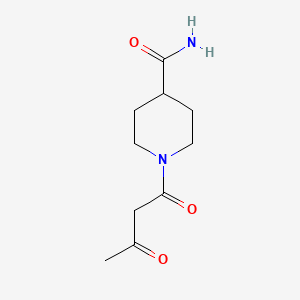
![5-{[2-(dimethylamino)ethyl]amino}-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5766398.png)
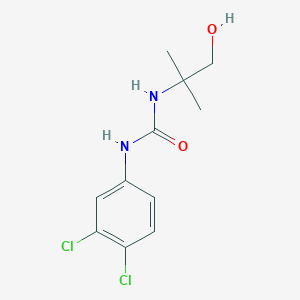
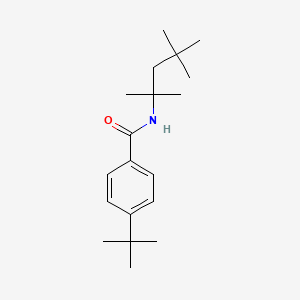
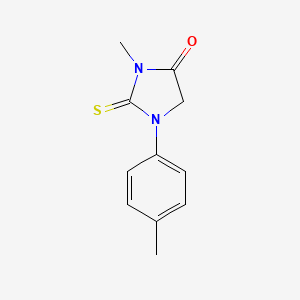
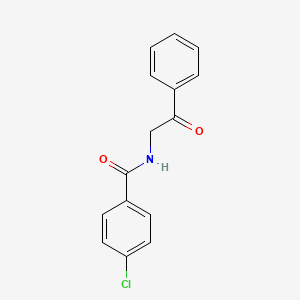
![ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B5766424.png)
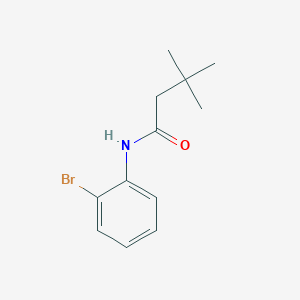
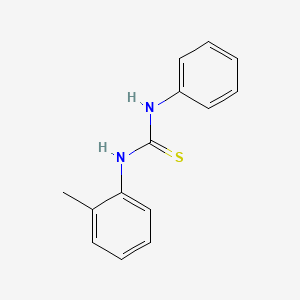
![4-{2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5766445.png)